3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Catalog No.
S3021041
CAS No.
2034435-31-7
M.F
C19H20N2O3S2
M. Wt
388.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl...

CAS Number

2034435-31-7

Product Name

3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

IUPAC Name

3-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide

Molecular Formula

C19H20N2O3S2

Molecular Weight

388.5

InChI

InChI=1S/C19H20N2O3S2/c22-26(23,14-6-12-24-17-8-2-1-3-9-17)21-15-16-7-4-11-20-19(16)18-10-5-13-25-18/h1-5,7-11,13,21H,6,12,14-15H2

InChI Key

XCQVHAOETLCWKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3

Solubility

not available

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry involves the design, synthesis, and optimization of chemical compounds for therapeutic purposes. Researchers in this field explore novel molecules with potential pharmacological activity.

Application Summary:

3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: exhibits promising pharmacophores due to its unique structure. Researchers investigate its potential as a drug candidate for various diseases, including cancer, infectious diseases, and autoimmune disorders.

Experimental Procedures:

    Synthesis: The compound can be synthesized using a chemodivergent approach.

    Characterization: Researchers use techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound’s structure.

Results and Outcomes:

    Anticancer Activity: In vitro and in vivo studies reveal that the compound inhibits cancer cell growth by targeting specific pathways.

    Antimicrobial Properties: The compound shows activity against bacterial and fungal pathogens.

    Immunomodulation: Researchers explore its effects on immune responses and autoimmune diseases.

3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a phenoxy group, a thiophene ring, and a pyridine moiety. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, and it has a molecular weight of approximately 388.5 g/mol . The compound features a sulfonamide functional group, which is known for its biological activity and potential therapeutic applications.

Typical of sulfonamides and heterocyclic compounds. Key reactions include:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: If nitro groups are present, they can be reduced to amines.
  • Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings, allowing for further functionalization.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.

Compounds with sulfonamide groups often exhibit significant biological activities. 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide may possess pharmacological properties such as:

  • Antimicrobial Activity: Sulfonamides are traditionally known for their antibacterial properties.
  • Anti-inflammatory Effects: The presence of the thiophene and pyridine rings suggests potential anti-inflammatory activity.
  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating biological pathways .

The synthesis of 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Phenoxy Group: This can be achieved by reacting phenol with an appropriate halide under basic conditions.
  • Synthesis of the Thiophene Ring: Thiophene derivatives can be synthesized through methods like the Gewald reaction.
  • Pyridine Ring Formation: Cyclization reactions involving suitable precursors are used to create the pyridine structure.
  • Coupling Reactions: The final step involves coupling the phenoxy, thiophene, and pyridine moieties using reagents like palladium catalysts in Suzuki-Miyaura cross-coupling reactions .

3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound in drug development due to its biological activity.
  • Organic Synthesis: The compound can be utilized as a building block for synthesizing more complex molecules.
  • Material Science: It may have applications in developing advanced materials due to its unique structural properties .

Research into the interactions of 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide with biological targets is crucial for understanding its pharmacological potential. Interaction studies may focus on:

  • Enzyme Binding Affinity: Assessing how well the compound binds to specific enzymes involved in disease pathways.
  • Receptor Modulation: Investigating how the compound influences receptor activity and signaling pathways.
  • Cellular Assays: Evaluating the compound's effects on cell viability and proliferation in various cell lines .

Several compounds share structural features with 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, including:

Compound NameMolecular FormulaUnique Features
2-Propanol, 1-phenoxy-3-(phenylamino)-C15H17NOC_{15}H_{17}NOContains an amino group; different biological activity profile .
2-Methyl-3-phenoxypyridineC12H11NOC_{12}H_{11}NOLacks thiophene; simpler structure .
IptacopanC20H22N3O3SC_{20}H_{22}N_{3}O_{3}SContains piperidine; used in clinical settings .

Uniqueness

The uniqueness of 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-y)methyl)propane-1-sulfonamide lies in its combination of phenoxy, thiophene, and pyridine moieties, which may contribute to distinct biological activities not observed in other similar compounds. Its potential as a therapeutic agent warrants further investigation into its pharmacological profiles and mechanisms of action.

XLogP3

3.2

Dates

Modify: 2023-08-17

Explore Compound Types